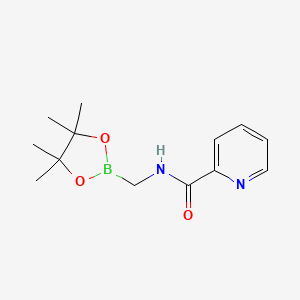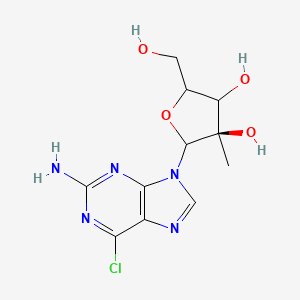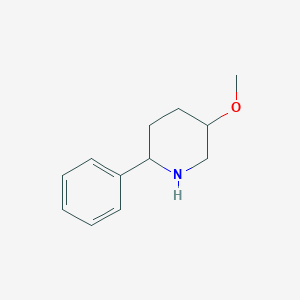
Piperidine, 5-methoxy-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 5-methoxy-2-phenyl- is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom. This compound is a derivative of piperidine, which is a common structural motif in many natural and synthetic compounds. The presence of a methoxy group at the 5-position and a phenyl group at the 2-position makes this compound unique and potentially useful in various chemical and pharmacological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 5-methoxy-2-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a multi-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can be carried out under reflux conditions in ethanol to afford substituted piperidines . Another method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines .
Industrial Production Methods
Industrial production of Piperidine, 5-methoxy-2-phenyl- typically involves scalable and cost-effective methods. Multi-component reactions (MCRs) are often employed due to their efficiency and high yields. These reactions can be carried out under mild and clean conditions, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 5-methoxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve standard laboratory techniques such as reflux, stirring, and the use of inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields piperidinones, while substitution reactions can produce a variety of substituted piperidines.
Applications De Recherche Scientifique
Piperidine, 5-methoxy-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is no exception.
Industry: In the industrial sector, it is used in the synthesis of various chemicals and materials.
Mécanisme D'action
The mechanism of action of Piperidine, 5-methoxy-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, which lacks the methoxy and phenyl groups.
Piperidinones: Oxidized derivatives of piperidine.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness
Piperidine, 5-methoxy-2-phenyl- is unique due to the presence of both methoxy and phenyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other piperidine derivatives .
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
5-methoxy-2-phenylpiperidine |
InChI |
InChI=1S/C12H17NO/c1-14-11-7-8-12(13-9-11)10-5-3-2-4-6-10/h2-6,11-13H,7-9H2,1H3 |
Clé InChI |
ZGTCCUWYMLCZBW-UHFFFAOYSA-N |
SMILES canonique |
COC1CCC(NC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


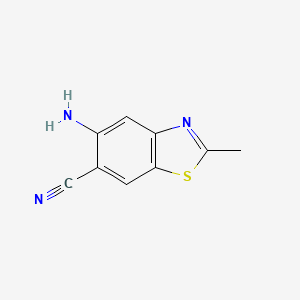
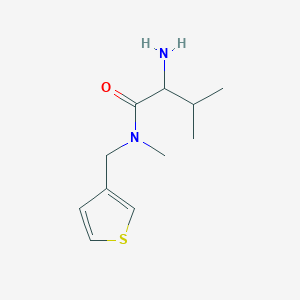
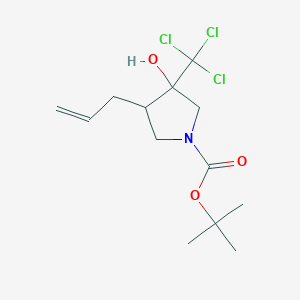
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14787133.png)
![3,3-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide](/img/structure/B14787134.png)

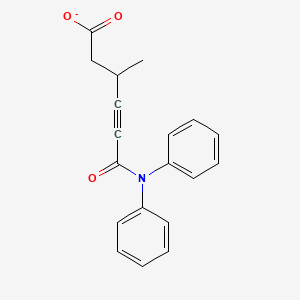

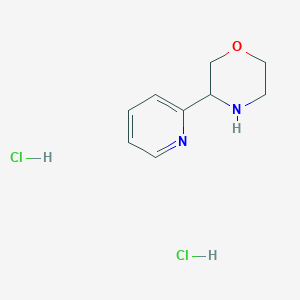
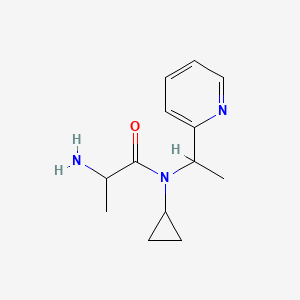
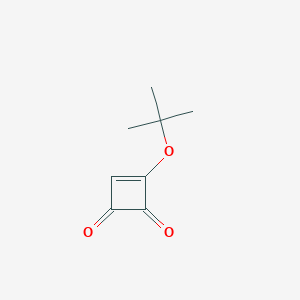
![3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14787187.png)
